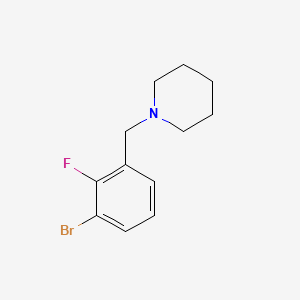
3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-L-alanine methyl ester, hydrochloride is a chemical compound with the molecular formula C₄H₉ClFNO₂ and a molecular weight of 157.57 g/mol . It is a derivative of L-alanine, where a fluorine atom is substituted at the third position of the alanine molecule, and the carboxyl group is esterified with methanol. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Fluoro-L-alanine methyl ester, hydrochloride can be achieved through several methods. One common synthetic route involves the stereospecific radiofluorination of (2S,4R)-N-tert-butoxycarbonyl-4-(p-toluenesulfonyloxy) proline methyl ester at 110°C. This reaction yields diastereomerically pure cis-[18F]4-FPro, which can then be hydrolyzed to obtain the final product. Another method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature, which is compatible with both natural and synthetic amino acids .
Chemical Reactions Analysis
3-Fluoro-L-alanine methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds, although specific conditions and reagents are required.
Scientific Research Applications
3-Fluoro-L-alanine methyl ester, hydrochloride is widely used in scientific research due to its unique properties. In chemistry, it is used as a building block for the synthesis of various fluorinated compounds. In biology, it serves as a probe for studying enzyme mechanisms and metabolic pathways. In medicine, it is used in the development of diagnostic agents and therapeutic drugs. Additionally, it finds applications in the industry for the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Fluoro-L-alanine methyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong electrostatic interactions with target molecules, altering their stability, affinity, and bioavailability. This compound can inhibit or activate specific enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Fluoro-L-alanine methyl ester, hydrochloride can be compared with other similar compounds such as:
3-Chloro-L-alanine methyl ester, hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
3-Bromo-L-alanine methyl ester, hydrochloride: Similar structure but with a bromine atom instead of fluorine.
3-Iodo-L-alanine methyl ester, hydrochloride: Similar structure but with an iodine atom instead of fluorine. The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs.
Properties
CAS No. |
136581-49-2 |
|---|---|
Molecular Formula |
C4H9ClFNO2 |
Molecular Weight |
157.569 |
IUPAC Name |
methyl (2R)-2-amino-3-fluoropropanoate;hydrochloride |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 |
InChI Key |
ONWXGBSDBSSAKZ-DFWYDOINSA-N |
SMILES |
COC(=O)C(CF)N.Cl |
Synonyms |
3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


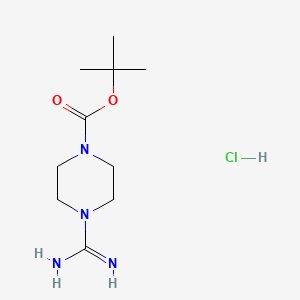
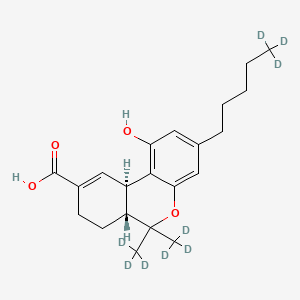
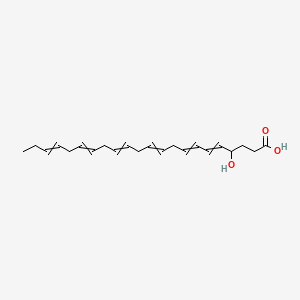
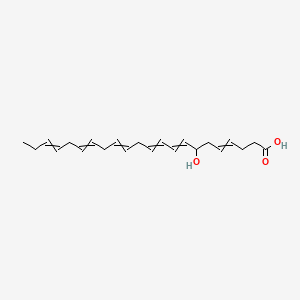
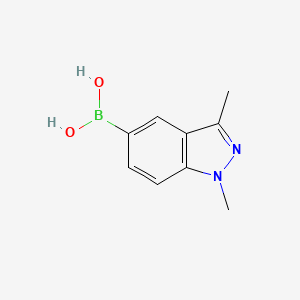
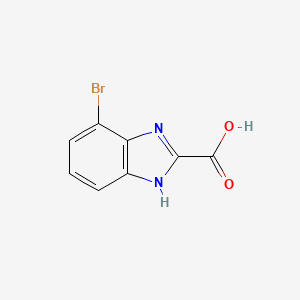
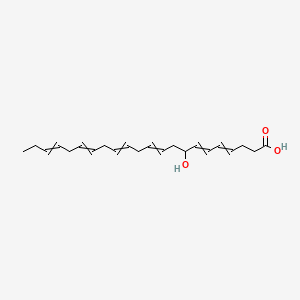
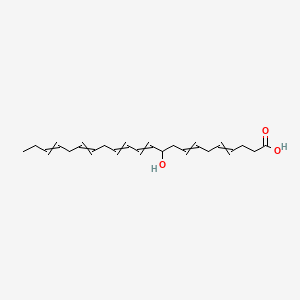
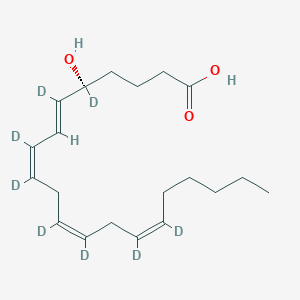

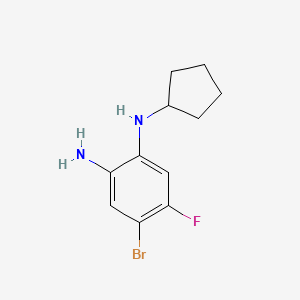
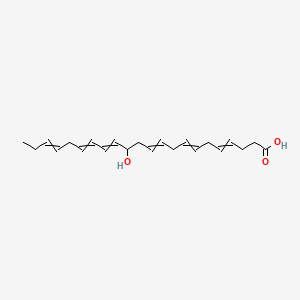
![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)
